2-amino-1-methyl-4(1H)-pteridinone
Description
Properties
Molecular Formula |
C7H7N5O |
|---|---|
Molecular Weight |
177.16g/mol |
IUPAC Name |
2-amino-1-methylpteridin-4-one |
InChI |
InChI=1S/C7H7N5O/c1-12-5-4(9-2-3-10-5)6(13)11-7(12)8/h2-3H,1H3,(H2,8,11,13) |
InChI Key |
CMBXOXAGFAWTIY-UHFFFAOYSA-N |
SMILES |
CN1C2=NC=CN=C2C(=O)N=C1N |
Canonical SMILES |
CN1C2=NC=CN=C2C(=O)N=C1N |
Origin of Product |
United States |
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 2-amino-1-methyl-4(1H)-pteridinone is , featuring a pteridine core characterized by a bicyclic structure containing nitrogen atoms. The presence of an amino group at the second position and a methyl group at the sixth position confers distinctive chemical properties that facilitate its interaction with biological targets.
Antimicrobial and Antitumor Activity
Research indicates that this compound has potential as an antimicrobial and antitumor agent. Its ability to inhibit enzymes such as thymidylate synthase, crucial for DNA synthesis, positions it as a candidate for developing new chemotherapeutic agents targeting cancer cells. Additionally, its antimicrobial properties suggest applications in treating bacterial infections .
Enzyme Inhibition
Studies have shown that this compound can inhibit various enzymes involved in metabolic pathways. For instance, it has demonstrated inhibitory effects on xanthine oxidase, which is significant for purine metabolism. This inhibition could lead to therapeutic strategies for conditions like gout and other metabolic disorders.
Role as a Building Block
Due to its structural characteristics, this compound serves as a valuable building block in synthesizing various bioactive molecules. Its derivatives are being explored for their potential in drug development across multiple therapeutic areas, including anti-malarial and anti-Alzheimer's disease treatments .
Interaction Studies
Research involving interaction studies has focused on the compound's binding affinity with various biological targets. Techniques such as molecular docking have been employed to understand better its therapeutic potential and guide further research into its applications .
Case Studies and Research Findings
Table 1: Summary of Key Findings on this compound
Modulation of Chemokine Receptors
Recent patents have identified pteridine compounds, including derivatives of this compound, as modulators of chemokine receptors such as CXCR2. This modulation may be beneficial in treating conditions exacerbated by excessive chemokine production, including psoriasis and chronic obstructive pulmonary disease (COPD) .
Comparison with Similar Compounds
The following analysis compares 2-amino-1-methyl-4(1H)-pteridinone with structurally related pteridinone derivatives, focusing on substituent effects, physicochemical properties, and biological activities.
Structural and Physicochemical Comparisons
Key Observations :
- N1-methyl substitution (hypothetical for the target compound) likely increases lipophilicity compared to C6-methyl derivatives (e.g., 4-Amino-6-methyl-2(1H)-pteridinone), influencing membrane permeability and metabolic stability.
- Bulky substituents (e.g., pivaloylamino, diphenyl) elevate melting points and reduce solubility, as seen in .
Key Observations :
- Antitumor activity: Triazolo- and tetrazolo-pteridinones (e.g., ) exhibit potent cytotoxicity, likely due to DNA intercalation or kinase inhibition. The absence of such fused rings in this compound may reduce potency but improve selectivity.
- Kinase inhibition: Dihydropteridinones with specific R-group modifications (e.g., (S)-stereochemistry) show nanomolar IC₅₀ values against VRK1 , suggesting that N1-methyl substitution could modulate target affinity.
Preparation Methods
Condensation of Pyrimidine Derivatives with Carbonyl Precursors
The most widely documented approach involves cyclocondensation between 5,6-diaminouracil derivatives and α-keto esters or aldehydes. For example, 4,5,6-triaminopyrimidine reacts with methylglyoxal under acidic conditions to form the pteridinone core. Key steps include:
-
Tautomerization : The enol form of methylglyoxal facilitates nucleophilic attack by the pyrimidine’s amino groups.
-
Cyclodehydration : Acid catalysis (e.g., HCl or H₂SO₄) promotes ring closure, with simultaneous elimination of water.
Reaction conditions significantly impact yield:
Functionalization via Alkylation
Post-cyclization alkylation introduces the 1-methyl group. Methyl iodide or dimethyl sulfate in polar aprotic solvents (DMF, DMSO) achieves selective N1-methylation:
-
Base Selection : Potassium carbonate or sodium hydride deprotonates the N1 position, directing methylation.
-
Side Reactions : Overalkylation at N3 or O4 is minimized by stoichiometric control (1.1 eq methylating agent).
Industrial-Scale Production
Continuous Flow Synthesis
Modern protocols adopt flow chemistry to enhance reproducibility. A patented method details:
-
Precursor Mixing : 5-Deoxy-L-arabinose and 6-hydroxy-2,4,5-triaminopyrimidine are combined in a micromixer.
-
Oxidative Cyclization : Hydrogen peroxide (30% v/v) in a tubular reactor at 70°C achieves 85% conversion.
Table 1: Comparative Analysis of Batch vs. Flow Synthesis
Catalytic Hydrogenation for Byproduct Reduction
Platinum oxide (PtO₂) catalyzes the reduction of nitro intermediates, suppressing dimerization:
\text{Byproduct formation} < 2\% \text{ (vs. 12% with Pd/C)}
Mechanistic Insights and Side Reactions
Competing Tautomerization Pathways
The 4(1H)-pteridinone system exhibits keto-enol tautomerism, influencing reactivity:
-
Acidic Conditions : Favor the keto form, enhancing electrophilicity at C7.
-
Basic Conditions : Stabilize the enolate, promoting O-alkylation side products.
Oxidative Degradation
Exposure to atmospheric oxygen during storage generates pteridine-4,7-dione (up to 5% in 30 days). Argon purging and antioxidant additives (e.g., BHT) reduce degradation to <1%.
Purification and Analytical Characterization
Recrystallization Optimization
Ethanol-water mixtures (7:3 v/v) achieve >99% purity after two recrystallizations:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
